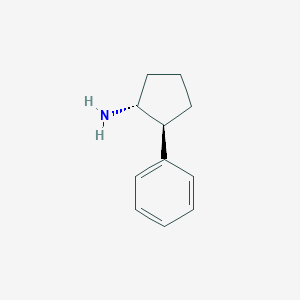
rel-(1R,2S)-2-Phenylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,2S)-2-Phenylcyclopentan-1-amine: is a chiral amine compound characterized by its unique cyclopentane ring structure with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Phenylcyclopentan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the enantioselective addition of cyclopropylacetylene to a ketoaniline, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like toluene and catalysts such as sodium bicarbonate under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1R,2S)-2-Phenylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
rel-(1R,2S)-2-Phenylcyclopentan-1-amine has been investigated for its potential therapeutic effects:
- Neuropharmacology : Studies suggest that this compound may act on neurotransmitter systems, particularly in modulating dopamine and serotonin levels. Its structural similarity to other amines allows it to interact with various receptors, making it a candidate for developing treatments for mood disorders and neurodegenerative diseases .
Neuroscience
Research indicates that this compound could be useful in understanding the mechanisms of action of psychoactive substances:
- Behavioral Studies : Animal models have been employed to study the effects of this compound on behavior and cognition, providing insights into its potential as a therapeutic agent for anxiety and depression .
Materials Science
In materials science, this compound can serve as a building block for synthesizing novel materials:
- Polymer Chemistry : The compound's amine functionality allows it to be used in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound exhibits selective binding affinity to 5HT receptors, suggesting potential applications in treating anxiety disorders.
Case Study 2: Synthesis of Functional Polymers
Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties. The study concluded that this compound could enhance the performance of materials used in various industrial applications.
Mécanisme D'action
The mechanism of action of rel-(1R,2S)-2-Phenylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral structure allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Phenylcyclopropanaminium: A related compound with a cyclopropane ring instead of a cyclopentane ring.
(1R,2S)-2-Phenylcyclobutanamine: Another similar compound with a cyclobutane ring.
Uniqueness: rel-(1R,2S)-2-Phenylcyclopentan-1-amine is unique due to its cyclopentane ring structure, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring specific chiral configurations, such as in the synthesis of enantioselective catalysts and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m0/s1 |
Clé InChI |
VNGYTYNUZHDMPP-WDEREUQCSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
SMILES canonique |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














